

Technical Guide: Solubility, Stability, and Handling of Bis(2-chloropropyl)amine

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Compound of Interest

Compound Name: *bis(2-chloropropyl)amine*

CAS No.: 2475-71-0

Cat. No.: B3034891

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Executive Summary & Chemical Identity

Bis(2-chloropropyl)amine (CAS: 2475-71-0) is a secondary amine nitrogen mustard analog. Structurally distinct from the more common "nor-nitrogen mustard" (bis(2-chloroethyl)amine), this compound features propyl chains with chlorine substitution at the beta-position relative to the nitrogen.

In pharmaceutical development, this compound is frequently encountered as a Genotoxic Impurity (GTI) or a reactive intermediate. Its handling requires rigorous control due to its potential to form highly electrophilic aziridinium ions, which are responsible for both its alkylating toxicity and its chemical instability.

Chemical Profile

Property	Specification
Chemical Name	Bis(2-chloropropyl)amine
CAS Number	2475-71-0
Molecular Formula	C ₆ H ₁₃ Cl ₂ N
Molecular Weight	170.08 g/mol
Structure	HN(CH ₂ CHClCH ₃) ₂
Chemical Class	-Haloamine / Nitrogen Mustard
Predicted pKa	~8.5 – 9.5 (Secondary Amine)
Predicted LogP	~1.7 – 2.1 (More lipophilic than ethyl analog)

Physicochemical Properties: Solubility Profile

The solubility of **bis(2-chloropropyl)amine** is governed strictly by the protonation state of the secondary amine nitrogen.

pH-Dependent Solubility

- Free Base (pH > 10): The unprotonated form is a lipophilic oil. It exhibits low aqueous solubility and high solubility in organic solvents (DCM, Ethyl Acetate, DMSO).
- Salt Form (pH < 7): In acidic media, the nitrogen is protonated (), forming a hydrochloride salt that is highly water-soluble.

Experimental Protocol: Solubility Determination

Do not rely on literature values for critical assays. Use this self-validating protocol to determine thermodynamic solubility in your specific matrix.

Methodology: Saturation Shake-Flask with pH Monitoring

- Preparation: Add excess **Bis(2-chloropropyl)amine** (as HCl salt) to the target buffer (e.g., Phosphate pH 2.0, 5.0, 7.4).

- Equilibration: Shake at 25°C for 24 hours.
 - Critical Step: Measure pH at

and

. The dissolution of the amine salt can significantly shift the buffer pH. If

, re-run with higher buffer capacity.
- Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).
- Quantification: Analyze filtrate via HPLC-UV (Method detailed in Section 4).

Stability & Degradation Mechanism

The stability of **bis(2-chloropropyl)amine** is the most critical parameter for analysis and storage. Like all nitrogen mustards, it degrades via an intramolecular nucleophilic substitution ().

The Aziridinium Pathway

The unprotonated nitrogen lone pair attacks the

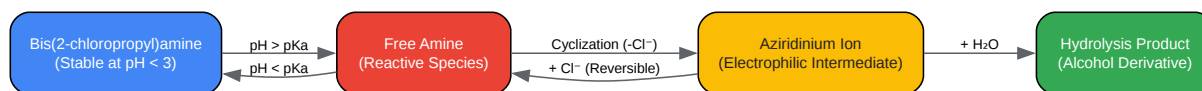
-carbon, displacing the chloride ion. This forms a cyclic aziridinium ion (1-(2-chloropropyl)-2-methylaziridinium). This intermediate is highly reactive and unstable.

Key Stability Factors:

- pH Sensitivity: Degradation is rapid at neutral/basic pH (amine is unprotonated/nucleophilic). Stability is maximized at acidic pH (pH < 3) where the nitrogen is protonated and cannot cyclize.
- Steric Influence: The methyl group on the propyl chain introduces steric hindrance compared to the ethyl analog, potentially slowing the cyclization rate slightly, but also introducing chirality (diastereomeric degradation products).
- Temperature: Reaction follows first-order kinetics; rate doubles roughly every 10°C increase.

Degradation Pathway Diagram

The following diagram illustrates the transformation from the parent amine to the aziridinium ion and subsequent hydrolysis products.



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Figure 1: Degradation pathway of **bis(2-chloropropyl)amine** showing the pH-dependent activation of the aziridinium cycle.

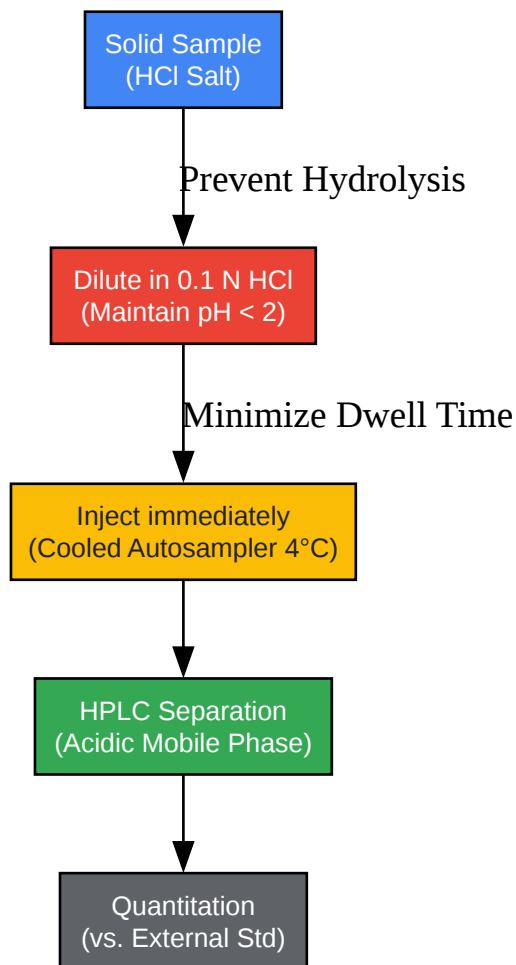
Analytical Methodologies

Due to the instability described above, standard HPLC methods must be modified to prevent on-column degradation.

Stability-Indicating HPLC Protocol

- Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Why TFA? The low pH (~2.0) ensures the amine remains protonated and stable during the run.
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 60% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 210 nm (low wavelength required due to lack of chromophores).
- Sample Diluent: 0.1 N HCl. NEVER dissolve in neutral water or DMSO for quantitation, as degradation will occur immediately.

Analytical Workflow Diagram



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Figure 2: Optimized analytical workflow to minimize artifactual degradation during analysis.

Handling & Safety (E-E-A-T)

Warning: **Bis(2-chloropropyl)amine** is a potent alkylating agent. It shares toxicity profiles with sulfur and nitrogen mustards (blister agents).

- Containment: Handle only in a certified chemical fume hood or glovebox.
- Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate in water. Thiosulfate acts as a nucleophile, opening the aziridinium ring safely to form a non-toxic thiosulfate ester.

- Storage: Store as the Hydrochloride salt at -20°C under Argon. The free base is unstable at room temperature.

References

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